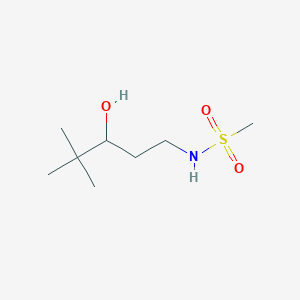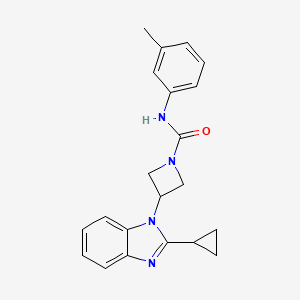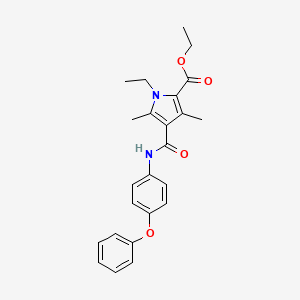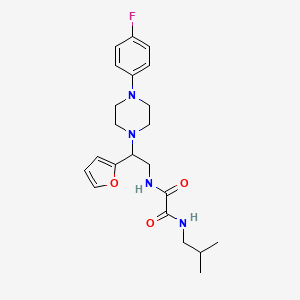![molecular formula C22H25N5O B2444100 6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2379996-38-8](/img/structure/B2444100.png)
6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, studies have shown that this compound can interact with several molecular targets in the body, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth
2. Induction of apoptosis in cancer cells
3. Neuroprotective effects
4. Vasodilatory effects
5. Anti-inflammatory effects
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one in lab experiments is its potential to provide valuable insights into the mechanisms underlying various diseases and conditions. However, there are also some limitations to using this compound in lab experiments. These include:
1. Difficulty in synthesizing the compound
2. Limited availability of the compound
3. Lack of knowledge about the exact mechanism of action
Orientations Futures
There are several future directions for research on 6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one. Some of these directions include:
1. Further studies on the mechanism of action of the compound
2. Development of new synthesis methods to increase the availability of the compound
3. Studies on the potential applications of the compound in other areas of scientific research
4. Clinical trials to test the efficacy of the compound in treating various diseases and conditions.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in various fields. This compound has been found to have several interesting properties that make it a potential treatment option for various diseases and conditions. However, further research is needed to fully understand the mechanism of action of this compound and to develop new synthesis methods to increase its availability.
Méthodes De Synthèse
The synthesis of 6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that requires several reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not easy to synthesize and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
The primary application of 6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is in scientific research. This compound has been found to have several interesting properties that make it a valuable tool for researchers in various fields. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been found to have anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Research: This compound has also been studied for its potential applications in neurological research. It has been found to have neuroprotective properties and can help prevent neuronal damage.
3. Cardiovascular Research: this compound has been found to have vasodilatory properties and can help improve blood flow. This makes it a valuable tool for researchers studying cardiovascular diseases.
Propriétés
IUPAC Name |
6-phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16(2)22-23-13-10-20(24-22)26-14-11-18(12-15-26)27-21(28)9-8-19(25-27)17-6-4-3-5-7-17/h3-10,13,16,18H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBFXLCRKWAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)
![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)

![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2444028.png)






